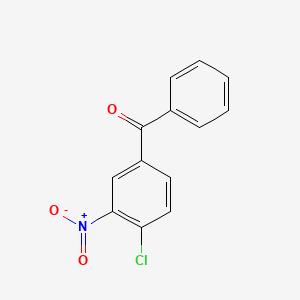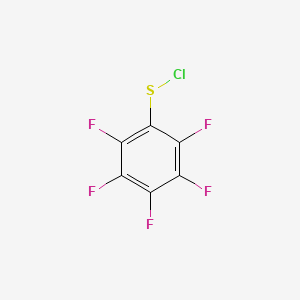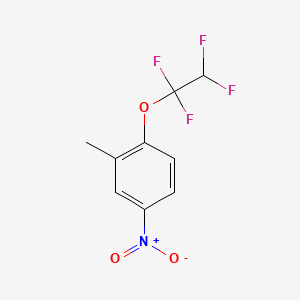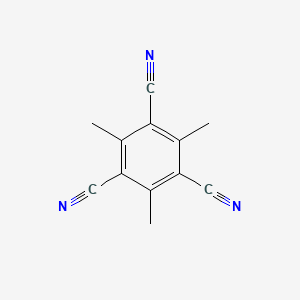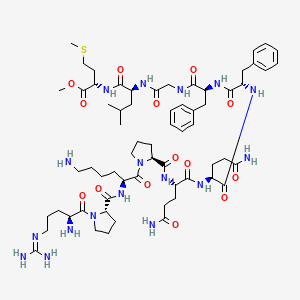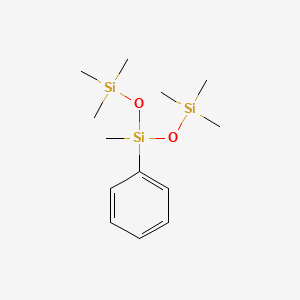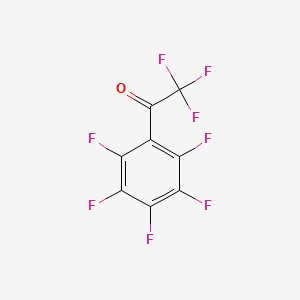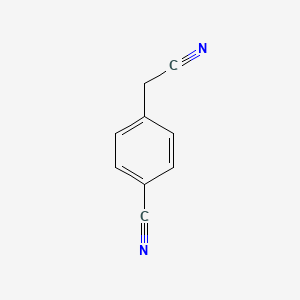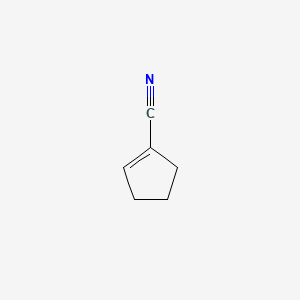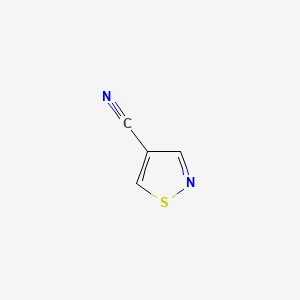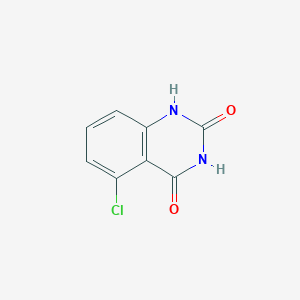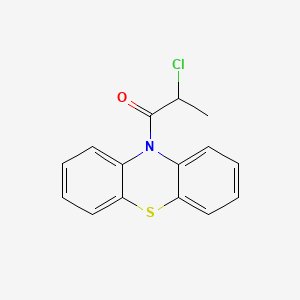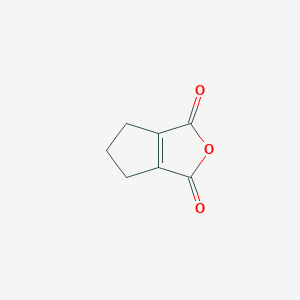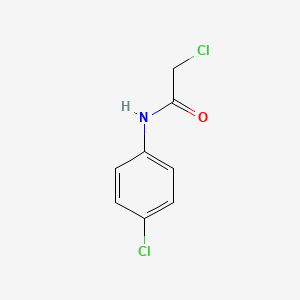
2-chloro-N-(4-chlorophényl)acétamide
Vue d'ensemble
Description
2-chloro-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C8H7Cl2NO and its molecular weight is 204.05 g/mol. The purity is usually 95%.
The exact mass of the compound 2-chloro-N-(4-chlorophenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8369. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-chloro-N-(4-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(4-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de composés pharmacologiquement actifs
Le 2-chloro-N-(4-chlorophényl)acétamide sert de précurseur dans la synthèse de divers composés pharmacologiquement actifs. Ses dérivés ont été étudiés pour leurs effets thérapeutiques potentiels . Par exemple, des dérivés de ce composé ont été évalués pour leur activité antidiabétique de type II, mettant en évidence la pertinence du composé en chimie médicinale .
Activité antimicrobienne
Ce composé a été utilisé pour synthétiser des dérivés d'oxazole et de thiazole, qui présentent des activités biologiques marquées telles que des propriétés antibactériennes et antifongiques . Ces composés synthétisés se sont avérés efficaces contre des souches de bactéries Gram-positives et Gram-négatives, soulignant leur importance dans le développement de nouveaux agents antimicrobiens .
Rôle en synthèse organique
Les dérivés de chloroacétamide, y compris le this compound, sont utilisés en synthèse organique en raison de leur polyvalence dans la formation de diverses molécules complexes. Ils servent d'intermédiaires dans la synthèse de structures plus complexes, démontrant leur utilité en recherche chimique.
Synthèse d'agents anticancéreux
Certains dérivés du this compound sont en cours d'investigation comme agents anticancéreux potentiels . Ces dérivés sont utilisés dans la synthèse de composés tels que les 4-aryl-6-chloro-quinoléin-2-ones et les 5-aryl-7-chloro-1,4-benzodiazépines, qui se sont avérés prometteurs dans l'activité anti-virus de l'hépatite B et pourraient avoir des implications dans le traitement du cancer .
Conception et découverte de médicaments
Dans le domaine de la conception et de la découverte de médicaments, le this compound joue un rôle de bloc de construction pour la synthèse de nouveaux composés aux applications thérapeutiques potentielles . Ses dérivés font partie d'un ensemble de produits chimiques uniques utilisés par les chercheurs aux premiers stades de la découverte de médicaments.
Recherche et développement chimiques
Le composé est également important en recherche et développement chimiques, où il est utilisé pour étudier les effets des substances biologiquement actives synthétiques, semi-synthétiques et naturelles en fonction des interactions moléculaires . Il contribue à la conception de nouveaux dérivés qui améliorent la qualité de vie grâce à une sécurité et une efficacité accrues .
Propriétés
IUPAC Name |
2-chloro-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRCRMHFHHTVSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186544 | |
| Record name | Acetamide, 2-chloro-N-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3289-75-6 | |
| Record name | Acetamide, 2-chloro-N-(4-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003289756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3289-75-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2-chloro-N-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4'-Dichloroacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 2-chloro-N-(4-chlorophenyl)acetamide?
A1: 2-Chloro-N-(4-chlorophenyl)acetamide exhibits structural similarities to other amides, such as N-(4-chlorophenyl)acetamide, N-2-chloro-(4-methylphenyl)acetamide, and N-2-chloro-(4-nitrophenyl)acetamide []. This suggests potential for analogous chemical behavior and reactivity. The molecule's structure, determined through methods like X-ray crystallography, reveals key features:
- Hydrogen Bonding: The molecule can form intermolecular hydrogen bonds through the N—H⋯O interaction, influencing its solid-state packing and potentially its physicochemical properties [].
Q2: Has 2-chloro-N-(4-chlorophenyl)acetamide demonstrated any promising biological activity?
A2: While the provided research primarily focuses on the structural characterization of 2-chloro-N-(4-chlorophenyl)acetamide [], its use as a precursor in synthesizing silver(I) and palladium(II)-NHC complexes showcases a potential application []. These complexes, incorporating N-heterocyclic carbenes (NHCs), have shown promising antibacterial activity []. This highlights the compound's utility as a building block for synthesizing potentially bioactive metal complexes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

